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molecular formula C8H11BrS B8423955 4-Bromo-2-(2-methylpropyl)thiophene

4-Bromo-2-(2-methylpropyl)thiophene

Cat. No. B8423955
M. Wt: 219.14 g/mol
InChI Key: WIIAXRDROOJFEO-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

1-(4-bromo-2-thienyl)-2-methyl-1-propanone (816 mg, 3.52 mmol) was diluted in ethylene glycol (3 mL). Hydrazine monohydrate (0.46 mL, 9.5 mmol, 2.7 eq) was added, and the mixture was heated to 160° C. for 1.5 h behind a blast shield. The mixture was cooled to rt, and diluted with water. 6 M aqueous HCl was added until pH was acidic (pH paper), and the mixture was extracted three times with hexanes. The combined organics were dried over sodium sulfate, filtered, and concentrated. The crude product was purified by biotage, 25M+ column, eluting with 5% ethyl acetate in hexanes. Fractions containing the desired product were concentrated in vacuo to afford the title compound as light yellow oil (192 mg, 25%).
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7](=O)[CH:8]([CH3:10])[CH3:9])[S:5][CH:6]=1.O.NN.Cl>C(O)CO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH:8]([CH3:10])[CH3:9])[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
816 mg
Type
reactant
Smiles
BrC=1C=C(SC1)C(C(C)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by biotage, 25M+ column
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in hexanes
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 192 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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